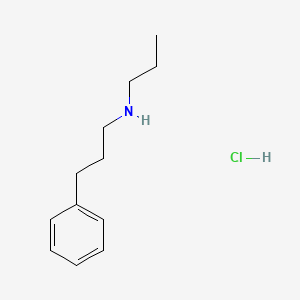

![molecular formula C14H22ClN B6344128 Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride CAS No. 1240590-76-4](/img/structure/B6344128.png)

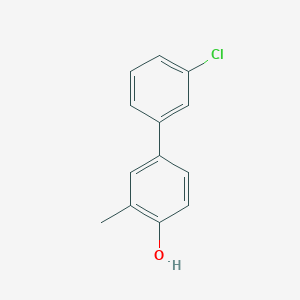

Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride” is a chemical compound used in scientific research. It has various applications, such as studying organic synthesis and medicinal chemistry. The IUPAC name for this compound is (2E)-N-(sec-butyl)-3-phenyl-2-propen-1-amine hydrochloride . The CAS Number is 1159698-17-5 .

Aplicaciones Científicas De Investigación

Liquid | Liquid Ion Sensors

Kelly et al. (2010) developed a permethylated ferrocene redox system with a butylamine substituent for application in liquid | liquid ion sensors. The study highlights the use of butylamine derivatives in creating chemically reversible and electrochemically driven systems suitable for aqueous or biphasic media applications, demonstrating their potential in the development of ion-sensing technologies Kelly et al., 2010.

Oxidative Amidation for Amide Synthesis

Eidi and Kassaee (2016) presented an efficient method for the synthesis of amides through oxidative amidation of methylarenes with amine hydrochloride salts, using magnetic CoFe2O4 nanoparticles as a recyclable nanocatalyst. This research signifies the relevance of amine hydrochlorides in green chemistry and catalysis, particularly in amide bond formation Eidi and Kassaee, 2016.

CO2 Capture

Bates et al. (2002) introduced a task-specific ionic liquid formulated by reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide, which reacts reversibly with CO2 to sequester it as a carbamate salt. This study showcases the potential application of amine hydrochlorides in environmental science, specifically for carbon capture technologies Bates et al., 2002.

Polymer Solar Cells

Lv et al. (2014) utilized an amine-based fullerene derivative as an acceptor and cathode interfacial material in polymer solar cells. The research illustrates the use of amine derivatives in enhancing the efficiency of solar cells, indicating a potential application area for butylamine derivatives in renewable energy technologies Lv et al., 2014.

Antibacterial Activity

Isakhanyan et al. (2014) explored the antibacterial activity of tertiary aminoalkanols hydrochlorides, emphasizing the biomedical applications of amine hydrochlorides. This suggests the potential for butylamine hydrochlorides in developing new antibacterial agents Isakhanyan et al., 2014.

Propiedades

IUPAC Name |

(E)-N-butyl-2-methyl-3-phenylprop-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N.ClH/c1-3-4-10-15-12-13(2)11-14-8-6-5-7-9-14;/h5-9,11,15H,3-4,10,12H2,1-2H3;1H/b13-11+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOFDYSWAJULAJ-BNSHTTSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC(=CC1=CC=CC=C1)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC/C(=C/C1=CC=CC=C1)/C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B6344051.png)

![2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344057.png)

amine hydrochloride](/img/structure/B6344067.png)

amine hydrochloride](/img/structure/B6344071.png)

![Butyl[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344084.png)

![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344106.png)

![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344145.png)

amine hydrochloride](/img/structure/B6344153.png)